Ethyl linolenate

Vue d'ensemble

Description

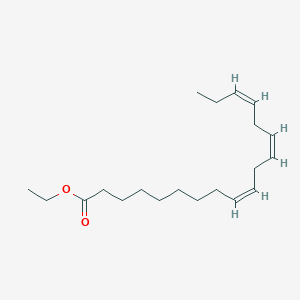

Ethyl linolenate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linolenic acid with the hydroxy group of ethanol . It is a clear, colorless liquid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . This compound is known for its presence in various plant oils and is a derivative of alpha-linolenic acid, an essential omega-3 fatty acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl linolenate can be synthesized through the esterification of linolenic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating linolenic acid and ethanol with a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the transesterification of linseed oil (which is rich in linolenic acid) with ethanol. This process can be catalyzed by sodium ethoxide or other basic catalysts to yield high-purity this compound .

Types of Reactions:

Reduction: Reduction reactions of this compound are less common but can be achieved using hydrogenation to convert the double bonds into single bonds, resulting in a more saturated ester.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles that can attack the ester carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Peroxides, aldehydes, and carboxylic acids.

Reduction: Ethyl stearate (a more saturated ester).

Substitution: Amides or other ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

a. Drug Delivery Systems

Ethyl linolenate has been utilized in the development of self-microemulsifying drug delivery systems (SMEDDS). These systems enhance the oral bioavailability of poorly soluble drugs such as berberine hydrochloride and silymarin. Studies have shown that incorporating this compound significantly improves the absorption and bioavailability of these compounds, making it a valuable component in drug formulation .

b. Liver Function Improvement

Research indicates that this compound can positively influence liver function, particularly in patients with chronic liver diseases. A study involving patients with liver cirrhosis and chronic hepatitis demonstrated that administration of this compound improved clinical signs and symptoms, including fatigue and abdominal pain. Improvements in liver function tests were noted in most cases, suggesting its potential therapeutic role in liver health .

Cosmetic Applications

a. Skin Whitening Agent

this compound has been studied for its effects on melanogenesis, the process responsible for skin pigmentation. Research shows that it inhibits melanin production by reducing the activity of tyrosinase and other melanogenic enzymes through the Akt/GSK3β/β-catenin signaling pathway. This action positions this compound as a promising candidate for use in cosmetic formulations aimed at reducing skin hyperpigmentation .

Nutritional Applications

a. Nutritional Supplementation

this compound has been explored as a dietary supplement for its potential health benefits. In animal studies, it has been shown to improve lipid metabolism and overall health outcomes when included in diets deficient in certain vitamins. For example, it was effective against murine malaria when used in a vitamin E-deficient diet .

Research Findings and Case Studies

Mécanisme D'action

Ethyl linolenate exerts its effects primarily through its metabolic conversion to alpha-linolenic acid, which is further metabolized into eicosapentaenoic acid and docosahexaenoic acid. These metabolites regulate gene expression by affecting the activity of transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . Additionally, this compound’s potential skin whitening effect is attributed to its inhibition of melanogenesis, the process of melanin production in the skin .

Comparaison Avec Des Composés Similaires

Ethyl linoleate: Another fatty acid ethyl ester derived from linoleic acid, known for its moisturizing properties in skincare products.

Ethyl oleate: An ester of oleic acid, commonly used as a solvent and in pharmaceutical formulations.

Methyl linolenate: The methyl ester counterpart of this compound, used in similar applications but with slightly different physical properties.

Uniqueness: this compound is unique due to its high content of omega-3 fatty acids, which are essential for human health

Activité Biologique

Ethyl linolenate, an ethyl ester of alpha-linolenic acid (ALA), is a polyunsaturated fatty acid that has garnered attention for its potential biological activities, particularly in anti-inflammatory, hepatoprotective, and anti-melanogenic contexts. This article delves into the various biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its three double bonds in the carbon chain, making it a member of the omega-3 fatty acids. Its chemical formula is C₁₈H₃₄O₂, and it is often derived from plant oils such as flaxseed and chia seeds. The compound exhibits unique properties that contribute to its biological effects.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study conducted on RAW 264.7 macrophages showed that this compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. This effect is mediated through the inhibition of nuclear factor kappa B (NF-κB) translocation and mitogen-activated protein kinases (MAPKs) phosphorylation .

2. Hepatoprotective Properties

This compound has been investigated for its hepatoprotective effects, particularly in chronic liver diseases. A study involving mice exposed to carbon tetrachloride (CCl₄) showed that administration of this compound improved liver function and lipid profiles. The compound promoted recovery from liver damage, evidenced by histological improvements and reduced symptoms in patients with chronic hepatitis and cirrhosis after a month of treatment .

Table 1: Clinical Symptoms Improvement after this compound Administration

| Symptom | Before Treatment | After Treatment |

|---|---|---|

| Fatigue | 22/22 | 5/22 |

| Abdominal Pain | 5/22 | 0/22 |

| Jaundice | 10/22 | 1/22 |

| Hepatomegaly | 11/22 | 4/22 |

3. Anti-Melanogenic Activity

In dermatological studies, this compound has shown promise as an anti-melanogenic agent. Research on B16F10 melanoma cells indicated that it significantly inhibited melanin production by reducing intracellular tyrosinase activity and expression of melanogenic enzymes such as microphthalmia-associated transcription factor (MITF). The compound did not exhibit cytotoxicity at effective concentrations, making it a potential candidate for cosmetic applications aimed at treating hyperpigmentation .

Table 2: Effects of this compound on Melanogenesis

| Concentration (µM) | Melanin Content Reduction (%) | Tyrosinase Activity Reduction (%) |

|---|---|---|

| 100 | 30.40 | Significant |

| 200 | 50.02 | Significant |

| 400 | 71.49 | Significant |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Anti-inflammatory Pathway : this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

- Hepatoprotective Mechanism : The improvement in liver function is attributed to enhanced lipid metabolism and antioxidant activity, possibly through the modulation of vitamin E levels .

- Melanogenesis Inhibition : this compound reduces the expression of key enzymes involved in melanin synthesis through the Akt/GSK3β signaling pathway, demonstrating its potential as a therapeutic agent for skin disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Chronic Liver Disease : A cohort study involving patients with chronic hepatitis showed marked improvement in symptoms after administration of this compound combined with vitamins E and B6 over one month .

- Dermatological Applications : In a clinical trial assessing skin lightening agents, this compound was found to be effective in reducing hyperpigmentation without adverse effects, supporting its use in cosmetic formulations .

Propriétés

Numéro CAS |

1191-41-9 |

|---|---|

Formule moléculaire |

C20H34O2 |

Poids moléculaire |

306.5 g/mol |

Nom IUPAC |

ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+ |

Clé InChI |

JYYFMIOPGOFNPK-XSHSMGBESA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC |

SMILES isomérique |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC |

SMILES canonique |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC |

Apparence |

Assay:≥98%A solution in ethanol |

Point d'ébullition |

424 °F at 15 mmHg (NTP, 1992) |

Densité |

0.8919 at 77 °F (NTP, 1992) - Less dense than water; will float |

Point d'éclair |

greater than 235 °F (NTP, 1992) |

Key on ui other cas no. |

1191-41-9 |

Description physique |

Ethyl linolenate is a clear colorless liquid. (NTP, 1992) |

Synonymes |

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester; Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate; Ethyl cis,cis,cis-9,12,15-Octadecatrienoate; Ethyl Linolenate; Ethyl Linolenoate; Ethyl α-Linolenate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.